molecular formula C11H22ClN3O B3080841 Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride CAS No. 1092729-39-9

Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride

Cat. No.: B3080841
CAS No.: 1092729-39-9
M. Wt: 247.76 g/mol
InChI Key: DLXOFQSSDHUJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride is a chemical compound with the molecular formula C11H22ClN3O and a molecular weight of 247.76. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and chemical reactions.

    Biology: In the study of biochemical pathways and molecular interactions.

    Medicine: As a reference standard in pharmaceutical testing and drug development.

    Industry: In the production of specialized chemicals and materials.

Safety and Hazards

The safety data sheet (SDS) and certificate of analysis provide important safety information for handling Azepan-1-yl-piperazin-1-yl-methanone hydrochloride . It’s intended for research use only and not for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride involves the reaction of azepane and piperazine with methanone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The hydrochloride salt is formed by treating the resulting product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the reaction conditions and the final product .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl-piperazin-1-yl-methanone: Similar structure but lacks the hydrochloride salt.

    Piperazin-1-yl-methanone: Contains only the piperazine moiety.

    Azepan-1-yl-methanone: Contains only the azepane moiety.

Uniqueness

Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride is unique due to its combined azepane and piperazine structure, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

azepan-1-yl(piperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c15-11(14-9-5-12-6-10-14)13-7-3-1-2-4-8-13;/h12H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXOFQSSDHUJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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